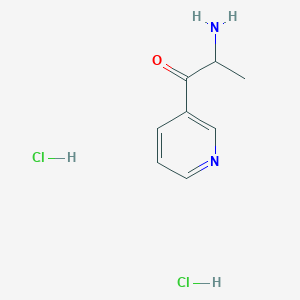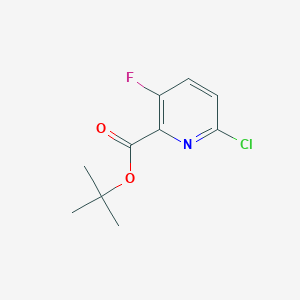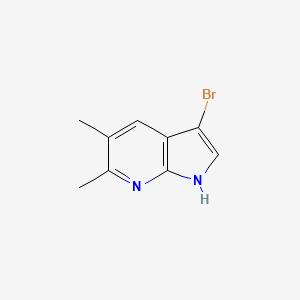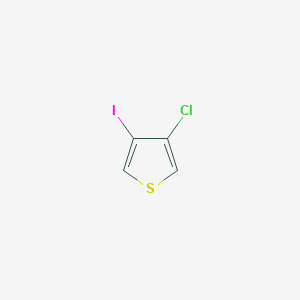
3-Chloro-4-iodothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-iodothiophene is a halogenated thiophene derivative with the molecular formula C₄H₂ClIS. Thiophene is a five-membered heterocyclic compound containing sulfur.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodothiophene typically involves halogenation reactions. One common method is the iodocyclization of 1-mercapto-3-yn-2-ols derivatives using molecular iodine in the presence of sodium bicarbonate (NaHCO₃) at room temperature in acetonitrile (MeCN) as the solvent . Another approach involves the halogen dance reaction, where dihalo-substituted thiophenes are treated with lithium diisopropylamide (LDA) at low temperatures to achieve the desired halogenated product .
Industrial Production Methods
Industrial production of this compound may involve scalable halogenation processes using readily available starting materials and reagents. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production .
化学反应分析
Types of Reactions
3-Chloro-4-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: Halogenated thiophenes can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: These compounds can be oxidized or reduced under appropriate conditions to form different thiophene derivatives.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are commonly used to form carbon-carbon bonds with halogenated thiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds with extended conjugation .
科学研究应用
3-Chloro-4-iodothiophene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Medicinal Chemistry: Halogenated thiophenes are explored for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: These compounds are studied for their interactions with biological targets and potential as bioactive molecules.
作用机制
The mechanism of action of 3-Chloro-4-iodothiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s reactivity and binding affinity through electronic effects . In materials science, the electronic properties of thiophene derivatives are crucial for their performance in electronic devices .
相似化合物的比较
Similar Compounds
- 3-Bromo-4-iodothiophene
- 3-Chloro-4-bromothiophene
- 2-Chloro-3-iodothiophene
- 2-Bromo-3-iodothiophene
Uniqueness
3-Chloro-4-iodothiophene is unique due to the presence of both chlorine and iodine atoms on the thiophene ringThe specific positioning of the halogens can also affect the compound’s ability to participate in various chemical reactions and its interactions with biological targets .
属性
分子式 |
C4H2ClIS |
|---|---|
分子量 |
244.48 g/mol |
IUPAC 名称 |
3-chloro-4-iodothiophene |
InChI |
InChI=1S/C4H2ClIS/c5-3-1-7-2-4(3)6/h1-2H |
InChI 键 |
CNHREFZVNNXCSF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CS1)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


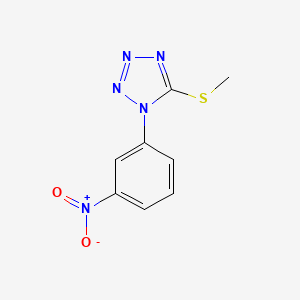
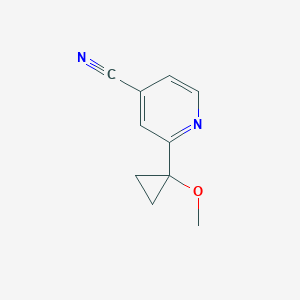
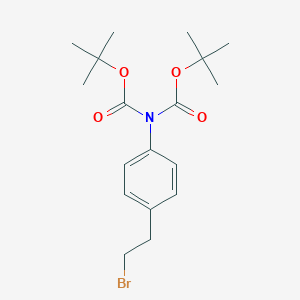


![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)
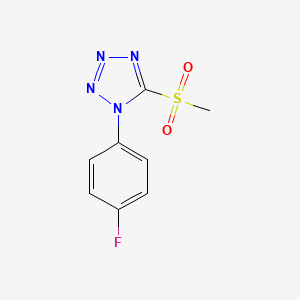
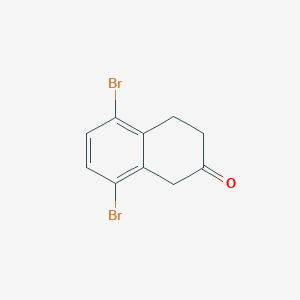
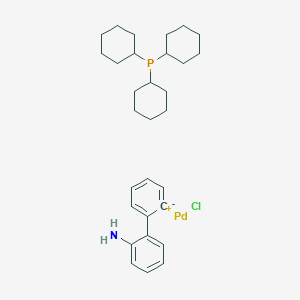
![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)
